

CGS 15435: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 15435 is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase. Developed by Ciba-Geigy, this compound, chemically identified as 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid HCl, has demonstrated significant promise in preclinical studies due to its long-lasting in vivo activity. This document provides a detailed overview of the discovery, history, pharmacology, and experimental protocols associated with CGS 15435, intended to serve as a comprehensive resource for researchers and drug development professionals.

Discovery and History

CGS 15435 was first described in a 1987 publication in the European Journal of Pharmacology by researchers at Ciba-Geigy Pharmaceuticals.[1] The development of **CGS 15435** was part of a broader effort to identify selective inhibitors of thromboxane synthase, a key enzyme in the arachidonic acid cascade responsible for the production of the potent vasoconstrictor and platelet aggregator, thromboxane A2. The aim was to create a compound with a prolonged duration of action, making it suitable for chronic therapeutic use in conditions with pathological TXA2 involvement.

Chemical Properties



Property	Value
Chemical Name	5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid HCl
CAS Number	95853-92-2
Molecular Formula	C20H21CIN2O2
Molecular Weight	356.85 g/mol

Pharmacological Profile

CGS 15435 is characterized by its high potency and remarkable selectivity as a thromboxane A2 synthase inhibitor.

In Vitro Activity

The in vitro inhibitory activity of **CGS 15435** has been assessed against several enzymes in the arachidonic acid pathway.[1][2]

Enzyme	IC ₅₀	Selectivity vs. TXA2 Synthase
Thromboxane A2 (TXA2) Synthase	1 nM	-
Cyclooxygenase	1200 μΜ	1,200,000-fold
Prostacyclin (PGI ₂) Synthase	90 μΜ	90,000-fold
5-Lipoxygenase	60 μΜ	60,000-fold

In Vivo Activity

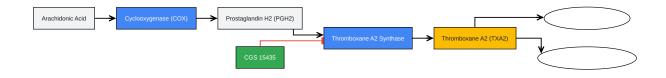
Preclinical in vivo studies have highlighted the long duration of action of CGS 15435.



Species	Dose	Route	Effect on Serum TXB ₂	Duration of Significant Inhibition	Reference
Beagle (conscious)	3 mg/kg	p.o.	95% inhibition at 1 hour	24 hours	[1]
Rabbit (anesthetized)	8.6 μmol/kg	i.v.	Prevention of arachidonic acid-induced increase	24 hours	[1]

Signaling Pathway

CGS 15435 exerts its effect by specifically inhibiting thromboxane A2 synthase, a key enzyme in the eicosanoid signaling pathway. This inhibition leads to a reduction in the production of thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation.



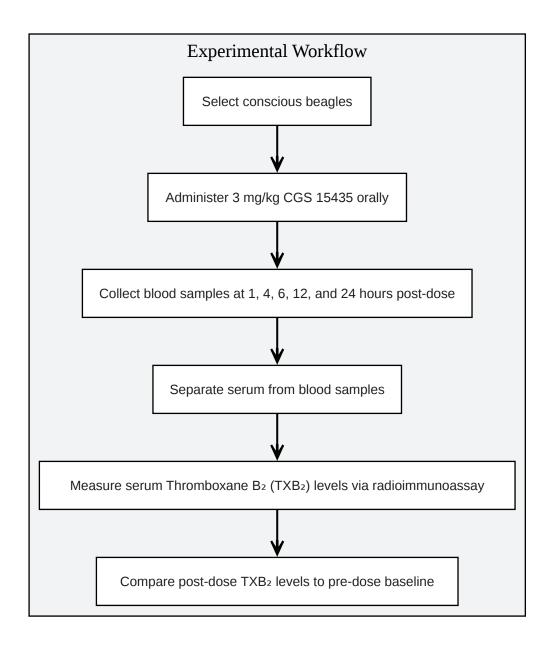
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Caption: Inhibition of the Thromboxane A2 Synthesis Pathway by **CGS 15435**.

Experimental Protocols In Vivo Inhibition of Serum Thromboxane B₂ in Beagles

This protocol is based on the methodology described by Olson et al. (1987).[1]





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Caption: Workflow for In Vivo Thromboxane B2 Inhibition Study in Beagles.

Methodology:

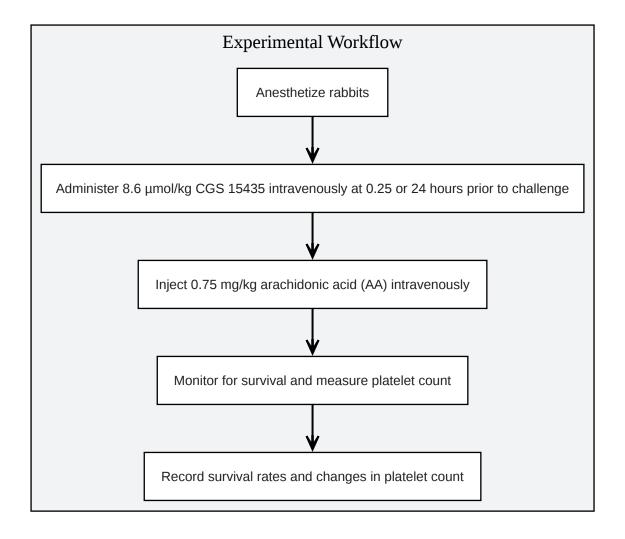
- Conscious beagles are administered a single oral dose of 3 mg/kg CGS 15435.
- Blood samples are collected at baseline (pre-dose) and at 1, 4, 6, 12, and 24 hours postadministration.



- Serum is separated from the collected blood samples.
- Serum levels of thromboxane B₂ (a stable metabolite of TXA2) are quantified using a specific radioimmunoassay.
- The percentage inhibition of TXB₂ formation is calculated by comparing the post-dose levels to the baseline levels.

Arachidonic Acid-Induced Thrombotic Sudden Death in Rabbits

This protocol is adapted from the study by Olson et al. (1987).[1]



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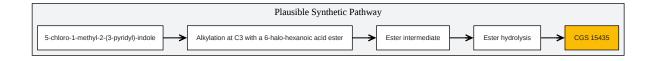
Caption: Workflow for Arachidonic Acid-Induced Thrombosis Model in Rabbits.

Methodology:

- Rabbits are anesthetized.
- A treatment group receives an intravenous administration of 8.6 μmol/kg CGS 15435 either
 15 minutes (0.25 hours) or 24 hours prior to the arachidonic acid challenge.
- Thrombotic sudden death is induced by an intravenous injection of 0.75 mg/kg arachidonic acid.
- Survival rates and changes in platelet counts are monitored and compared between the
 CGS 15435-treated group and a vehicle-treated control group.

Synthesis

While the seminal publication by Olson et al. (1987) does not provide the synthesis protocol for **CGS 15435**, the chemical name, 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid, suggests a synthetic route likely involving the alkylation of a 5-chloro-1-methyl-2-(3-pyridyl)-indole precursor at the 3-position with a suitable hexanoic acid derivative. A plausible, though not definitively published, synthetic pathway is outlined below.



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Caption: Plausible Synthetic Route for CGS 15435.

Conclusion

CGS 15435 is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase with a notably long duration of action in preclinical models. Its discovery provided a valuable



tool for investigating the role of thromboxane A2 in various physiological and pathological processes. This technical guide consolidates the available information on **CGS 15435**, offering a foundation for further research and development efforts in areas where inhibition of thromboxane A2 synthesis is a therapeutic goal.

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